molecular formula C9H18N2 B1419567 Cyclopropyl-methyl-piperidin-4-YL-amine CAS No. 1048919-83-0

Cyclopropyl-methyl-piperidin-4-YL-amine

Cat. No. B1419567
CAS RN: 1048919-83-0
M. Wt: 154.25 g/mol
InChI Key: KYQRGPANQWPCDK-UHFFFAOYSA-N
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Description

“Cyclopropyl-methyl-piperidin-4-YL-amine” is a chemical compound with the IUPAC name N-cyclopropyl-N-methyl-4-piperidinamine . It is a white solid with a molecular weight of 227.18 .


Synthesis Analysis

Piperidine derivatives are widely used in drug design and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “Cyclopropyl-methyl-piperidin-4-YL-amine” is represented by the InChI code 1S/C9H18N2.2ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;;/h8-10H,2-7H2,1H3;2*1H . The compound has a linear formula of C9H20Cl2N2 .


Physical And Chemical Properties Analysis

“Cyclopropyl-methyl-piperidin-4-YL-amine” is a white solid . It has a molecular weight of 227.18 .

Scientific Research Applications

Synthesis and Pharmacology

Aminopyrimidine 2, a compound including cyclopropyl-methyl-piperidin-4-YL-amine, was identified as a novel 5-HT(1A) agonist. This compound demonstrated moderate potency and metabolic stability, leading to the development of improved compounds within the series (Dounay et al., 2009).

Catalytic Synthesis

The Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, involving cyclopropyl-methyl-piperidin-4-YL-amine, provides access to highly functionalized piperidines. This method proceeds via a tandem cyclopropane ring-opening/Conia-ene cyclization (Lebold et al., 2009).

Total Synthesis of Natural Products

The synthesis of (-)-pinidinone, a naturally occurring piperidine alkaloid, utilized cyclopropyl-methyl-piperidin-4-YL-amine as a key intermediate. This synthesis featured a diastereoselective PdCl2/CuCl2-catalyzed intramolecular methoxyaminocarbonylation (Csatayová et al., 2010).

Piperidine Derivatives and Their Properties

The compound 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one was synthesized, which is related to cyclopropyl-methyl-piperidin-4-YL-amine. This compound's crystal structure was studied, showing potential for biological applications due to its relation to the anti-HIV drug Nevirapine (Thimmegowda et al., 2009).

Antibacterial Activity

Cyclopropyl-methyl-piperidin-4-YL-amine derivatives were synthesized using microwave-assisted methods and evaluated for antibacterial activity. These derivatives showed potential as effective antibacterial agents (Cmerugu et al., 2010).

Future Directions

Piperidine derivatives, including “Cyclopropyl-methyl-piperidin-4-YL-amine”, have significant potential in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and play a pivotal role in the pharmaceutical industry . Future research may focus on exploring the therapeutic applications of these compounds in various diseases .

properties

IUPAC Name

N-cyclopropyl-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11(8-2-3-8)9-4-6-10-7-5-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQRGPANQWPCDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-methyl-piperidin-4-YL-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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